3-Ethoxy-4-methylaniline
CAS No.: 2486-64-8
Cat. No.: VC1969486
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2486-64-8 |
---|---|
Molecular Formula | C9H13NO |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 3-ethoxy-4-methylaniline |
Standard InChI | InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 |
Standard InChI Key | OKFMXCNYDJVSNP-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=CC(=C1)N)C |
Canonical SMILES | CCOC1=C(C=CC(=C1)N)C |
Introduction
Chemical Identity and Structure
3-Ethoxy-4-methylaniline (CAS No. 2486-64-8) is an aromatic amine derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The structure consists of a benzene ring with an amino group at position 1, an ethoxy group at position 3, and a methyl group at position 4. Its systematic IUPAC name is 3-ethoxy-4-methylaniline.
Structural Identifiers
The compound's structure can be represented through various chemical notations, as shown in the table below:
Identifier Type | Value |
---|---|
CAS Number | 2486-64-8 |
Molecular Formula | C₉H₁₃NO |
Molecular Weight | 151.21 g/mol |
SMILES | CCOC1=C(C=CC(=C1)N)C |
InChI | InChI=1S/C9H13NO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3,10H2,1-2H3 |
InChIKey | OKFMXCNYDJVSNP-UHFFFAOYSA-N |
Physical Properties
3-Ethoxy-4-methylaniline is typically found as a crystalline solid at room temperature. The compound has predicted properties that influence its application in various chemical processes:
Property | Value |
---|---|
Physical State | Solid |
Predicted Collision Cross Section [M+H]⁺ | 130.9 Ų |
Predicted Collision Cross Section [M+Na]⁺ | 143.7 Ų |
Predicted Collision Cross Section [M+NH₄]⁺ | 140.0 Ų |
Predicted Collision Cross Section [M-H]⁻ | 134.1 Ų |
Synthesis Methods
While the search results don't provide a direct synthesis method specifically for 3-Ethoxy-4-methylaniline, several approaches can be proposed based on similar compounds and general principles of aniline derivative synthesis.
Catalytic Reduction
One potential synthesis route involves the catalytic reduction of the corresponding nitro compound (3-ethoxy-4-methylnitrobenzene). This approach is similar to the synthesis method described for 4-methoxy-3-methylaniline, which involves palladium-catalyzed hydrogenation :
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Start with 3-ethoxy-4-methylnitrobenzene
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Add 10% palladium on carbon catalyst in methanol
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Stir under hydrogen atmosphere (1 atm) at room temperature for approximately 16 hours
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Filter through Celite to remove the catalyst
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Evaporate the solvent to obtain 3-ethoxy-4-methylaniline
This method typically yields high conversion rates (>95%) and produces minimal byproducts .
Nucleophilic Substitution
Another potential synthesis pathway involves a two-step process:
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Ethylation of 3-hydroxy-4-methylaniline using an appropriate ethylating agent (such as ethyl bromide or ethyl iodide) in the presence of a base
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The reaction can be performed in a suitable solvent such as DMF or acetone with potassium carbonate or sodium hydroxide as the base
This approach follows similar principles to those described for the synthesis of 3-ethoxy-4-methoxybenzaldehyde, where ethylation occurred at the hydroxyl position .
Applications and Research Findings
3-Ethoxy-4-methylaniline has various applications in organic synthesis and pharmaceutical development due to its functionalized structure.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in pharmaceutical synthesis. Substituted anilines with alkoxy and methyl groups often exhibit pharmacological properties, including:
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Potential antimicrobial activity
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Anti-inflammatory properties
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Use in the development of receptor-targeting molecules
Structurally similar compounds have been investigated for their cytotoxic activities against human tumor cell lines, with some derivatives showing significant potency .
Organic Synthesis Applications
3-Ethoxy-4-methylaniline is employed in various organic transformations, including:
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As a building block for nitrogen-containing heterocycles
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In coupling reactions to form more complex structures
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In the synthesis of dyes and pigments
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As a precursor for pharmaceutically active compounds
The amino group's nucleophilicity combined with the electronic influence of the ethoxy and methyl groups makes this compound particularly useful in selective transformations .
Research Context
The compound's structure allows for various modification points:
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The amino group can undergo numerous transformations (acylation, alkylation, diazotization)
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The ethoxy group provides an additional point for modification
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The methyl group can participate in oxidation or radical reactions
These characteristics have made 3-ethoxy-4-methylaniline valuable in the development of tetrahydroquinoline derivatives, which have shown promising cytotoxic activity against cancer cell lines .
Chemical Reactivity
The reactivity of 3-Ethoxy-4-methylaniline is primarily dictated by the amino group and the electronic effects of the ethoxy and methyl substituents.
Nucleophilic Character
The primary amine group (-NH₂) is strongly nucleophilic and can participate in various reactions:
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Acylation with acid chlorides or anhydrides to form amides
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Alkylation with alkyl halides to form secondary and tertiary amines
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Condensation with aldehydes to form imines (Schiff bases)
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Diazotization with nitrous acid to form diazonium salts, which can undergo further transformations
Electronic Effects
The ethoxy and methyl groups affect the electronic distribution in the aromatic ring:
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The ethoxy group (-OCH₂CH₃) is electron-donating through resonance, activating the ring toward electrophilic aromatic substitution
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The methyl group (-CH₃) is electron-donating through inductive effects
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These combined effects increase electron density at the ortho and para positions relative to these groups
Aromatic Substitution
Electrophilic aromatic substitution reactions typically occur at positions activated by the electron-donating groups:
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Halogenation (bromination, chlorination)
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Nitration
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Sulfonation
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Friedel-Crafts acylation and alkylation
The presence of the ethoxy and methyl groups directs these reactions predominantly to positions ortho and para to these substituents.
Supplier | Catalog Number | Purity | Available Quantities |
---|---|---|---|
A2B Chem | AV63590 | 95% | 50mg - 5g |
AstaTech | G23783 | 95% | 0.25g |
BLD Pharm | P000786192 | Not specified | Not specified |
Quantity | Regular Price (USD) | Discounted Price (USD) |
---|---|---|
50mg | $238.00 | $167.00 |
100mg | $313.00 | $219.00 |
250mg | $410.00 | $287.00 |
500mg | $700.00 | $490.00 |
1g | $939.00 | $657.00 |
2.5g | $1,765.00 | $1,236.00 |
5g | $2,577.00 | $1,804.00 |
Salt Forms
The hydrochloride salt of 3-ethoxy-4-methylaniline (CAS No. 855394-58-0, Molecular Formula: C₉H₁₄ClNO, Molecular Weight: 187.67 g/mol) is also commercially available and may be preferred in certain applications due to improved stability or solubility characteristics .
Related Compounds and Structural Analogs
Understanding the properties and applications of structural analogs can provide insights into the potential uses of 3-ethoxy-4-methylaniline.
Comparative Analysis
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
3-Ethoxy-4-methylaniline | 2486-64-8 | C₉H₁₃NO | Reference compound |
4-Methoxy-3-methylaniline | 136-90-3 | C₈H₁₁NO | Methoxy instead of ethoxy group |
3-Ethyl-4-methylaniline | 104715-64-2 | C₉H₁₃N | Ethyl instead of ethoxy group |
3-Ethoxy-2-methylaniline | 111185-04-7 | C₉H₁₃NO | Methyl group at position 2 instead of 4 |
The positional isomerism and substitution patterns significantly impact the compounds' physical properties, reactivity, and applications. For instance, 3-ethoxy-2-methylaniline has been studied for its potential antimicrobial and anti-inflammatory properties.
Future Research Directions
Based on the current understanding of 3-ethoxy-4-methylaniline and similar compounds, several promising research directions emerge:
Pharmaceutical Development
The potential pharmaceutical applications of 3-ethoxy-4-methylaniline derivatives warrant further investigation, particularly in the areas of:
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Development of novel anticancer agents based on its tetrahydroquinoline derivatives
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Exploration of antimicrobial properties through structure-activity relationship studies
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Investigation of potential neurological applications based on similar structural motifs in known neuroactive compounds
Synthetic Methodology
Improving the synthesis methods for 3-ethoxy-4-methylaniline could focus on:
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Development of greener, more sustainable synthetic routes
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Catalytic methods that offer higher yields and selectivity
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Continuous flow processes for industrial-scale production
Material Science Applications
The compound's structure suggests potential applications in material science:
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As building blocks for conductive polymers
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In the development of specialized dyes and pigments
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As components in organic electronic materials
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